

Application Notes and Protocols: In Vitro Kinase Assay for NSC 228155

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 228155

Cat. No.: B1680205

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 228155 is a multifaceted compound with demonstrated effects on cellular signaling pathways. Primarily recognized as an activator of the Epidermal Growth Factor Receptor (EGFR), it has been shown to bind to the extracellular domain of EGFR, enhancing its tyrosine phosphorylation.^[1] This activation of EGFR can initiate downstream signaling cascades involved in cell growth and proliferation.

Interestingly, **NSC 228155** also functions as a potent inhibitor of the protein-protein interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP, with a reported IC₅₀ of 0.36 μ M.^{[1][2][3][4]} This dual activity makes **NSC 228155** a valuable tool for studying the intricate regulation of cellular signaling.

This document provides a detailed protocol for an in vitro kinase assay to characterize the activating effect of **NSC 228155** on EGFR.

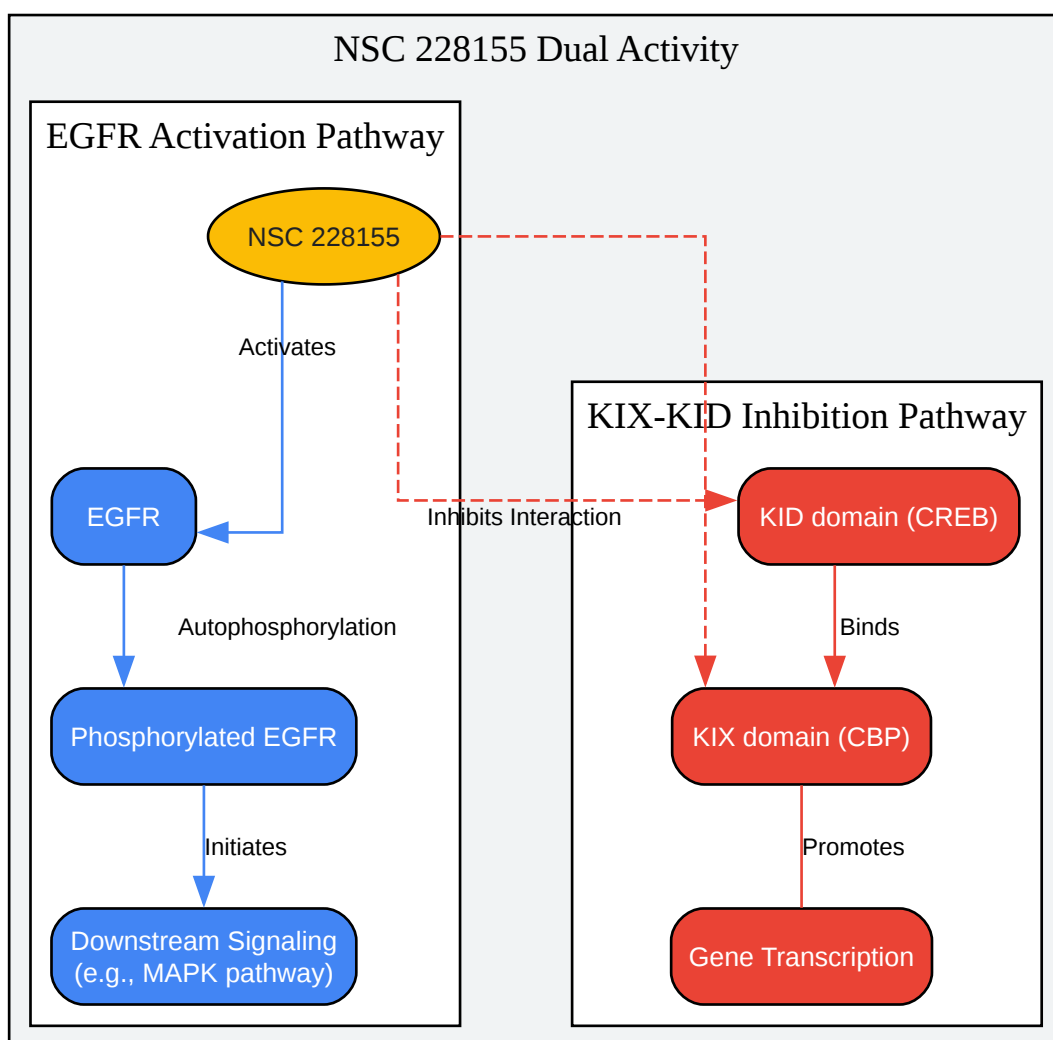
Data Presentation

The following table summarizes the quantitative data available for **NSC 228155**, highlighting its dual activities.

Target/Interaction	Activity	Metric	Value	Cell Line/System
EGFR (Tyr1068)	Activation	EC50	52 μ M	MDA-MB-468 cells
KIX-KID Interaction	Inhibition	IC50	0.36 μ M	Biochemical Assay[1][2][3][4]
CREB-mediated gene transcription	Inhibition	IC50	2.09 μ M	HEK 293T cells[2]
VP16-CREB-mediated gene transcription	Inhibition	IC50	6.14 μ M	HEK 293T cells[2]

Signaling Pathway

The following diagram illustrates the known signaling interactions of **NSC 228155**.



[Click to download full resolution via product page](#)

Caption: Dual signaling pathways modulated by **NSC 228155**.

Experimental Protocols

In Vitro EGFR Kinase Activation Assay

This protocol is designed to measure the ability of **NSC 228155** to directly activate recombinant human EGFR in a cell-free system. The assay quantifies the phosphorylation of a synthetic peptide substrate.

Materials:

- Recombinant human EGFR (active)
- Poly(Glu, Tyr) 4:1 peptide substrate
- **NSC 228155**
- Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.
- DTT (10 mM stock)
- ATP (10 mM stock)
- 96-well microplate (white, opaque)
- ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kinase assay kit)
- Plate reader with luminescence detection capabilities
- DMSO (for compound dilution)

Procedure:

- Prepare Kinase Assay Buffer: Prepare the complete Kinase Assay Buffer by adding DTT to a final concentration of 0.25 mM.
- Compound Preparation:
 - Prepare a 10 mM stock solution of **NSC 228155** in DMSO.
 - Perform serial dilutions of the **NSC 228155** stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 μ M, 10 μ M, 1 μ M, 0.1 μ M).
 - Further dilute each DMSO stock 1:100 in Kinase Assay Buffer to create the working compound solutions. The final DMSO concentration in the assay should be $\leq 1\%$.
- Reaction Setup:

- Add 5 μ L of the working compound solution or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 96-well plate.
- Add 10 μ L of the substrate solution containing recombinant EGFR and the Poly(Glu, Tyr) peptide substrate in Kinase Assay Buffer to each well.
- Include control wells: "no kinase" control and "no compound" (vehicle) control.
- Initiate Kinase Reaction:
 - Add 10 μ L of ATP solution (in Kinase Assay Buffer) to each well to initiate the kinase reaction. The final ATP concentration should be at or near the K_m for EGFR.
 - Mix the plate gently.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Detection:
 - Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
 - Typically, this involves adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 - Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
- Data Acquisition: Measure the luminescence signal using a plate reader.

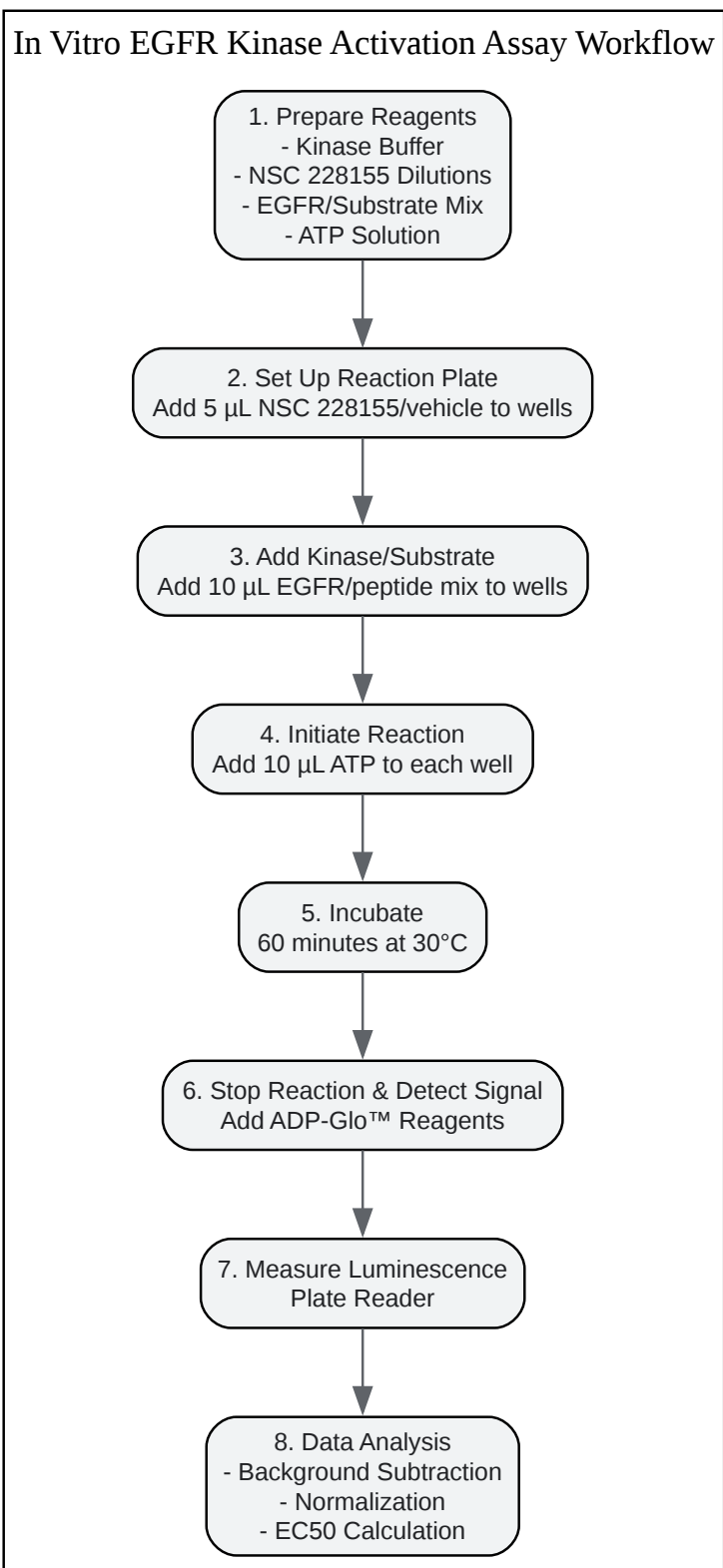
Data Analysis:

- Subtract the background luminescence ("no kinase" control) from all other measurements.
- Normalize the data to the "no compound" (vehicle) control, which represents the basal EGFR activity.
- Plot the normalized luminescence (as a percentage of activation) against the logarithm of the **NSC 228155** concentration.

- Fit the data to a sigmoidal dose-response curve to determine the EC50 value for EGFR activation.

Experimental Workflow

The following diagram outlines the workflow for the in vitro EGFR kinase activation assay.



[Click to download full resolution via product page](#)

Caption: Workflow of the in vitro kinase assay for **NSC 228155**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. NSC228155 |EGFR activator [dcchemicals.com]
- 4. axonmedchem.com [axonmedchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Kinase Assay for NSC 228155]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680205#in-vitro-kinase-assay-protocol-for-nsc-228155]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com